

# DeepPep Input File Format: Application Notes and Protocols for Proteomic Researchers

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for preparing the necessary input files for DeepPep, a deep learning-based protein inference tool. Adherence to the specified formats is critical for the successful execution of the software and obtaining accurate protein identifications from peptide data.

## Introduction to DeepPep and Protein Inference

Protein inference is a critical step in proteomics that aims to identify the set of proteins present in a biological sample based on the peptides identified from mass spectrometry (MS/MS) data. DeepPep utilizes a deep convolutional neural network to predict the probability of a peptide originating from a specific protein, thereby inferring the protein composition of the sample.[1] It takes as input a list of identified peptides with their corresponding identification probabilities and a reference protein sequence database.

## **DeepPep Input File Requirements**

DeepPep requires two specific input files located in the same directory: identification.tsv and db.fasta.[2]

### identification.tsv: Peptide Identification File

This is a tab-separated values file containing three columns:



Column Header	Description	Example		
peptide	The amino acid sequence of the identified peptide.	VTEQGAELSNEER		
protein name	The identifier of the protein to which the peptide maps.	sp P02768 ALBU_HUMAN		
identification probability	The probability of the peptide- spectrum match (PSM) being correct. This is typically obtained from post-search analysis tools like PeptideProphet.	0.987		

Table 1: Format of the identification.tsv file.

### db.fasta: Protein Sequence Database

This is a standard FASTA format file containing the amino acid sequences of all potential proteins in the sample. Each entry consists of a header line starting with > followed by the protein identifier and description, and subsequent lines containing the protein sequence.

Example db.fasta entry:

## Experimental and Bioinformatic Protocol for Generating DeepPep Input Files

The generation of DeepPep input files begins with the analysis of raw mass spectrometry data. The recommended workflow utilizes the Trans-Proteomic Pipeline (TPP), a comprehensive suite of tools for MS/MS data analysis.

## **Experimental Protocol: Sample Preparation and Mass Spectrometry**

A typical bottom-up proteomics experiment involves the following steps:



- Protein Extraction: Proteins are extracted from the biological sample of interest (e.g., cells, tissues, biofluids).
- Protein Digestion: The extracted proteins are enzymatically digested, most commonly with trypsin, to generate a complex mixture of peptides.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and sequentially introduced into a tandem mass spectrometer. The mass spectrometer isolates and fragments peptides, generating MS/MS spectra.

## Bioinformatic Protocol: From Raw Data to DeepPep Inputs

The following protocol outlines the steps to process raw MS/MS data using the Trans-Proteomic Pipeline (TPP) to generate the identification.tsv and db.fasta files for DeepPep.

#### Step 1: Convert Raw MS/MS Data

 Convert the vendor-specific raw mass spectrometry files to an open standard format like mzML or mzXML using a tool such as msconvert from the ProteoWizard suite.

#### Step 2: Perform Peptide-Spectrum Matching (PSM)

- Use a database search engine like Comet or X!Tandem (both included in the TPP) to match the experimental MS/MS spectra against a protein sequence database (db.fasta).
- The output of this step is typically a .pep.xml file containing the peptide-spectrum matches.

#### Step 3: Validate PSMs with PeptideProphet

- Process the .pep.xml file with PeptideProphet, a tool within the TPP that statistically validates
  the PSMs and assigns a probability to each identification.[3]
- The output is an updated .pep.xml file that includes the PeptideProphet probabilities.

#### Step 4: Extract Information to Create identification.tsv



- The final step is to parse the PeptideProphet-processed .pep.xml file to extract the required information for the identification.tsv file. This can be achieved using custom scripts (e.g., in Python or R) or dedicated XML parsing tools.
- For each peptide-spectrum match, extract the following information:
  - The peptide sequence.
  - The corresponding protein identifier.
  - The PeptideProphet probability.
- Format this information into a tab-separated file with the three specified columns. The OpenMS tool IDFileConverter can also be used to convert .pepXML files to various formats, including .tsv.[4]

## **Quantitative Data Summary**

The performance of DeepPep has been benchmarked against other protein inference algorithms. The following tables summarize the computational efficiency and predictive performance from the original DeepPep publication.

Method	18 Mixture s (min)	Sigma4 9 (min)	USP2 (min)	Yeast (min)	DME (min)	Human MD (min)	Human EKC (min)
DeepPep	2.5 ± 0.1	2.9 ± 0.1	3.2 ± 0.1	89.2 ± 1.2	10.3 ± 0.2	15.6 ± 0.3	25.1 ± 0.4
ProteinLa sso	0.1 ± 0.0	0.1 ± 0.0	0.1 ± 0.0	1.2 ± 0.0	0.3 ± 0.0	0.4 ± 0.0	0.7 ± 0.0
MSBayes Pro	1.2 ± 0.0	1.5 ± 0.0	1.9 ± 0.0	150.3 ± 2.1	25.1 ± 0.5	38.9 ± 0.7	65.2 ± 1.1
Fido	0.2 ± 0.0	0.2 ± 0.0	0.3 ± 0.0	3.5 ± 0.1	0.8 ± 0.0	1.1 ± 0.0	1.9 ± 0.0
ProteinL P	0.3 ± 0.0	0.4 ± 0.0	0.5 ± 0.0	5.1 ± 0.1	1.2 ± 0.0	1.7 ± 0.0	2.8 ± 0.0



Table 2: Comparison of computational efficiency of five protein inference methods across seven datasets.[1] Data represents the mean and standard deviation of three runs.

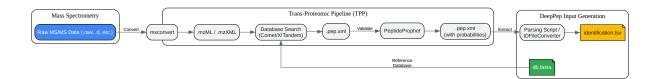
Dataset	DeepPep (AUC/AU PR)	ANN-Pep (AUC/AU PR)	ProteinLa sso (AUC/AU PR)	MSBayes Pro (AUC/AU PR)	Fido (AUC/AU PR)	ProteinLP (AUC/AU PR)
18 Mixtures	0.94/0.93	0.89/0.88	0.93/0.92	0.92/0.91	0.93/0.92	0.93/0.92
Sigma49	0.88/0.89	0.83/0.84	0.89/0.90	0.87/0.88	0.88/0.89	0.88/0.89
USP2	0.89/0.90	0.84/0.85	0.90/0.91	0.88/0.89	0.89/0.90	0.89/0.90
Yeast	0.78/0.81	0.72/0.75	0.79/0.82	0.77/0.80	0.78/0.81	0.78/0.81
DME	0.65/0.70	0.60/0.65	0.68/0.73	0.64/0.69	0.67/0.72	0.67/0.72
HumanMD	0.75/0.78	0.70/0.73	0.76/0.79	0.74/0.77	0.75/0.78	0.75/0.78
HumanEK C	0.82/0.85	0.76/0.79	0.80/0.83	0.79/0.82	0.81/0.84	0.81/0.84

Table 3: Predictive performance (AUC/AUPR) of DeepPep and other methods on seven benchmark datasets.[1][4] ANN-Pep is a traditional artificial neural network without convolution layers. Higher values indicate better performance. Bold values indicate the best performance for each dataset.

# Visualizations DeepPep Data Preparation Workflow

The following diagram illustrates the workflow for generating DeepPep input files from raw mass spectrometry data.





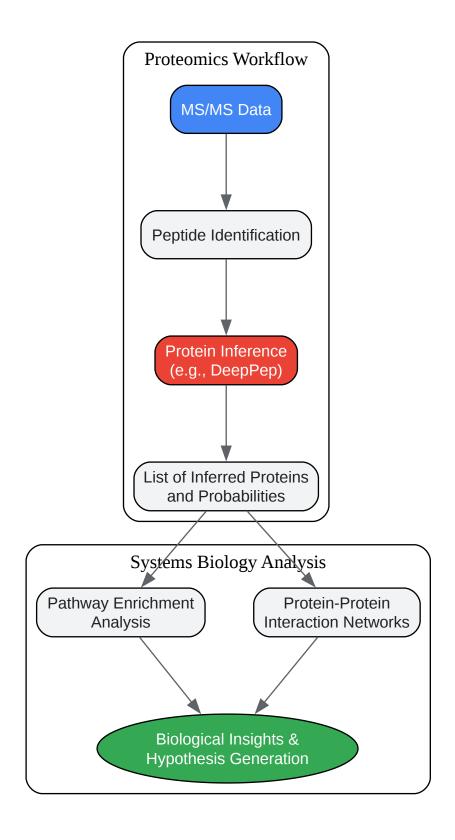
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Caption: Workflow for generating DeepPep input files.

## **Role of Protein Inference in Systems Biology**

Accurate protein inference is fundamental for systems biology as it provides the foundational data for constructing and analyzing biological pathways and networks.





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Caption: The central role of protein inference in systems biology.



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### References

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